Cas no 1114596-35-8 (2-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid)

2-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid is a heterocyclic compound featuring an indole core with a carboxylic acid substituent at the 3-position and a methyl group at the 2-position. Its partially hydrogenated structure enhances stability while retaining reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research. The ketone functionality at the 4-position allows for further derivatization, enabling applications in the development of bioactive molecules. This compound exhibits potential as a building block for indole-based scaffolds, particularly in medicinal chemistry for targeting neurological and metabolic disorders. Its balanced lipophilicity and hydrogen-bonding capacity contribute to favorable pharmacokinetic properties in drug design. The rigid tetrahydropyran ring system provides conformational constraints useful for structure-activity relationship studies.
2-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid structure
1114596-35-8 structure
Product Name:2-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid
CAS No:1114596-35-8
MF:C10H11NO3
MW:193.199242830276
MDL:MFCD12827517
CID:1077405
Update Time:2025-07-02

2-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid
    • 4,5,6,7-tetrahydro-2-methyl-4-oxo-1H-Indole-3-carboxylic acid
    • BB_SC-7717
    • BBL012946
    • FT-0684297
    • KB-231508
    • SBB083242
    • STK978386
    • MDL: MFCD12827517
    • Inchi: 1S/C10H11NO3/c1-5-8(10(13)14)9-6(11-5)3-2-4-7(9)12/h11H,2-4H2,1H3,(H,13,14)
    • InChI Key: YQLHXRVURXSSNP-UHFFFAOYSA-N
    • SMILES: O=C1CCCC2=C1C(C(=O)O)=C(C)N2

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1

2-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid Security Information

  • HazardClass:IRRITANT

2-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid Pricemore >>

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Additional information on 2-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid

Recent Advances in the Study of 2-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid (CAS: 1114596-35-8)

The compound 2-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid (CAS: 1114596-35-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic indole derivative is recognized for its potential as a key intermediate in the synthesis of bioactive molecules and its role in modulating various biological pathways. Recent studies have explored its applications in drug discovery, particularly in the development of novel therapeutics targeting inflammation, cancer, and neurological disorders.

One of the most notable findings in recent research is the compound's ability to act as a scaffold for designing small-molecule inhibitors of protein-protein interactions (PPIs). PPIs are often considered challenging targets due to their large and flat interfaces, but the structural features of 2-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid provide a unique opportunity for developing potent and selective inhibitors. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in inhibiting the interaction between p53 and MDM2, a critical pathway in cancer therapeutics.

In addition to its role in cancer research, this compound has shown promise in the field of neurodegenerative diseases. A recent preprint on bioRxiv highlighted its neuroprotective effects in models of Parkinson's disease, where it was found to reduce oxidative stress and mitochondrial dysfunction. The study suggested that the carboxylic acid moiety and the indole core contribute to its ability to cross the blood-brain barrier, making it a viable candidate for further preclinical development.

From a synthetic chemistry perspective, advancements have been made in optimizing the production of 2-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid. A 2024 paper in Organic Process Research & Development detailed a scalable and cost-effective synthesis route using catalytic hydrogenation and regioselective oxidation, which significantly improved yield and purity. This development is expected to facilitate broader access to the compound for both academic and industrial research.

Despite these promising advancements, challenges remain in fully elucidating the compound's mechanism of action and its pharmacokinetic properties. Ongoing research is focused on structure-activity relationship (SAR) studies to identify derivatives with enhanced efficacy and reduced off-target effects. Collaborative efforts between academia and pharmaceutical companies are also underway to explore its potential in combination therapies.

In conclusion, 2-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid (CAS: 1114596-35-8) represents a versatile and pharmacologically relevant scaffold with broad applications in drug discovery. Its recent progress in cancer, neurodegenerative diseases, and synthetic chemistry underscores its importance as a subject of ongoing research. Future studies will likely focus on translational development, aiming to bridge the gap between laboratory findings and clinical applications.

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